N-(2,4-difluorophenyl)-2-({4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
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Description
N-(2,4-difluorophenyl)-2-({4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H19F2N5O2S and its molecular weight is 491.52. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Research has explored the synthesis and chemical reactivity of triazolo-annelated quinazolines, providing a foundation for the development of derivatives including N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide. These methodologies involve starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids, followed by thionation or chlorination and treatment with multifunctional nucleophiles to access a variety of derivatives (Al-Salahi, 2010).
Pharmacological Investigations
The triazoloquinazoline core, a significant part of N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide, has been the subject of extensive pharmacological investigations. Notably, derivatives have been synthesized and evaluated for their H1-antihistaminic activity, showing significant potential in this area. These studies highlight the synthesis and in vivo evaluation of novel triazoloquinazoline derivatives as H1-antihistaminic agents, with some compounds showing comparable or superior activity to reference drugs like chlorpheniramine maleate without the associated sedative effects (Alagarsamy et al., 2008; Alagarsamy et al., 2007).
Antimicrobial Activity
Further research has also demonstrated the antimicrobial potential of triazoloquinazoline derivatives. A series of compounds have been synthesized and tested for in vitro antibacterial and antifungal activities, showcasing the broad spectrum of possible applications of these compounds in combating microbial infections (Baviskar, Baviskar, Khadabadi, & Deore, 2013).
Molecular Rearrangements and Derivative Synthesis
The synthesis of triazoloquinazolinium betaines and their molecular rearrangements have provided insights into the structural flexibility and the potential for generating diverse functionalized derivatives from the triazoloquinazoline framework. These studies offer a glimpse into the chemical behavior and adaptability of triazoloquinazoline derivatives under various conditions, expanding the scope of their applications in medicinal chemistry and drug design (Crabb et al., 1999).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N5O2S/c1-15-6-8-16(9-7-15)13-31-23(34)18-4-2-3-5-21(18)32-24(31)29-30-25(32)35-14-22(33)28-20-11-10-17(26)12-19(20)27/h2-12H,13-14H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAPENYKNDYVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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